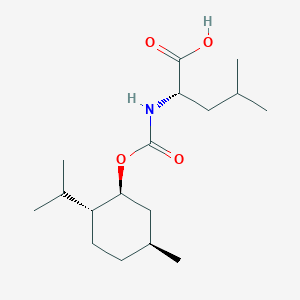

(+)-Men-Leu-OH

Description

BenchChem offers high-quality (+)-Men-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Men-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKQMWGCKCHBF-XGUBFFRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)N[C@@H](CC(C)C)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of (+)-Men-Leu-OH?

An In-depth Technical Guide on the Chemical Properties of (+)-Men-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Men-Leu-OH, chemically known as N-((+)-Menthoxycarbonyl)-L-leucine, is a chiral amino acid derivative that has become a cornerstone in the field of modern synthetic organic chemistry. It functions as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation reactions. This technical guide provides a comprehensive overview of its chemical properties, including its structural details, chemical identifiers, and known physicochemical characteristics. A generalized experimental protocol for its synthesis is outlined, and its principal application as a stereodirecting ligand is discussed. This guide aims to serve as a crucial resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are leveraging advanced catalytic methodologies.

Introduction

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, allowing for more atom-economical and efficient routes to complex molecular architectures. A significant advancement in this area is the advent of chiral ligands capable of controlling the stereochemical outcome of these transformations. (+)-Men-Leu-OH stands out as a seminal example of such a ligand, developed and extensively applied by the research group of Jin-Quan Yu.

Structurally, (+)-Men-Leu-OH is an amalgam of the essential amino acid L-leucine and a chiral auxiliary derived from (+)-menthol. This unique combination has proven exceptionally potent in inducing high levels of enantioselectivity across a broad spectrum of palladium-catalyzed C-H functionalization reactions. This document consolidates the available technical data on the chemical properties of (+)-Men-Leu-OH.

Chemical Properties and Data Presentation

This section summarizes the key chemical identifiers and physicochemical properties of (+)-Men-Leu-OH in a structured tabular format for clarity and ease of comparison.

Table 1: Chemical Identifiers for (+)-Men-Leu-OH

| Identifier | Value |

| IUPAC Name | (2S)-4-methyl-2-[[[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy]carbonylamino]pentanoic acid |

| Synonym(s) | N-(+)-Menthylcarbonyl-L-leucine[1] |

| CAS Number | 1047650-51-0[1] |

| Molecular Formula | C₁₇H₃₁NO₄[1] |

| Molecular Weight | 313.43 g/mol [1] |

| InChI Key | JDNKQMWGCKCHBF-XGUBFFRZSA-N[1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)O[C@H]1C--INVALID-LINK--CC[C@H]1C(C)C |

Table 2: Physicochemical Data for (+)-Men-Leu-OH

| Property | Value |

| Physical Form | Powder |

| Melting Point | Specific data is not available in the searched literature. |

| Specific Rotation ([α]D) | Specific data is not available in the searched literature. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). It is anticipated to have limited solubility in water and nonpolar solvents like hexanes. |

Experimental Protocols

Although a detailed, peer-reviewed synthesis protocol specifically for (+)-Men-Leu-OH was not located during the literature search, its preparation can be reliably achieved using a standard and well-established method for the N-acylation of an amino acid with a chloroformate.

General Synthesis of (+)-Men-Leu-OH:

The synthesis proceeds via the reaction of L-leucine with (+)-menthyl chloroformate under Schotten-Baumann conditions.

-

Preparation of L-leucine solution: L-leucine (1.0 equivalent) is dissolved in a 1 M aqueous solution of a base such as sodium carbonate (2.5 equivalents). The mixture is stirred until a homogeneous solution is formed and subsequently cooled to 0 °C in an ice bath.

-

Reaction with (+)-menthyl chloroformate: A solution of (+)-menthyl chloroformate (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to the vigorously stirred, chilled L-leucine solution.

-

Reaction Monitoring: The reaction mixture is allowed to gradually warm to room temperature and is stirred for a period of 4 to 12 hours. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous phase is washed with a nonpolar organic solvent, such as diethyl ether or hexanes, to remove any unreacted (+)-menthyl chloroformate and the byproduct, (+)-menthol.

-

Acidification and Product Isolation: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2-3 using a 1 M HCl solution. The resulting precipitate, which is the desired product (+)-Men-Leu-OH, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and dried under vacuum. Further purification can be accomplished by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Mandatory Visualizations

Synthesis Workflow of (+)-Men-Leu-OH

Caption: A generalized workflow for the synthesis of (+)-Men-Leu-OH.

Logical Relationship in C-H Activation Catalysis

Caption: The pivotal role of (+)-Men-Leu-OH within a catalytic cycle.

Concluding Remarks

References

(+)-Men-Leu-OH as a Chiral Ligand in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(An In-depth Technical Guide on the Core)

(+)-Menthyl-L-leucinate, commonly referred to as (+)-Men-Leu-OH, has emerged as a significant chiral ligand in the field of asymmetric synthesis. As a member of the mono-protected amino acid (MPAA) ligand class, it has been instrumental in advancing palladium-catalyzed C-H bond functionalization reactions. Developed and popularized by the research group of Jin-Quan Yu, these ligands have demonstrated remarkable efficacy in achieving high enantioselectivity in various transformations, making them valuable tools for the synthesis of complex chiral molecules, particularly in the context of pharmaceutical development.[1][2][3][4]

This technical guide provides a comprehensive overview of the core principles and applications of (+)-Men-Leu-OH in asymmetric synthesis, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic principles.

Core Concept: The Role of MPAA Ligands in Asymmetric C-H Activation

The efficacy of (+)-Men-Leu-OH and other MPAA ligands lies in their ability to facilitate a concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed C-H activation.[2] The ligand coordinates to the palladium center, and the N-acyl group of the amino acid acts as an internal base, abstracting a proton from the substrate's C-H bond. This process forms a transient six-membered palladacycle intermediate, which is crucial for both accelerating the reaction and inducing chirality. The chiral environment created by the bulky menthyl and isobutyl groups of the ligand dictates the facial selectivity of the subsequent bond-forming step, leading to high enantiomeric excess in the product.

Data Presentation: Performance of (+)-Men-Leu-OH in Asymmetric C-H Functionalization

The following tables summarize the performance of MPAA ligands, including those structurally similar to (+)-Men-Leu-OH, in various palladium-catalyzed asymmetric C-H functionalization reactions. The data highlights the high yields and enantioselectivities achieved across a range of substrates.

Table 1: Enantioselective Arylation of C(sp³)–H Bonds

| Substrate | Arylating Agent | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| N-(cyclopropylmethyl)triflamide | 4-iodotoluene | Pd(OAc)₂ (10) | Boc-L-Val-OH (20) | Toluene | 80 | 24 | 85 | 98 |

| N-(cyclobutylmethyl)triflamide | 4-iodonitrobenzene | Pd(OAc)₂ (10) | Ac-L-Ile-OH (20) | Dioxane | 100 | 36 | 78 | 95 |

| N-(cyclopentylmethyl)triflamide | 1-iodo-4-methoxybenzene | Pd(OAc)₂ (10) | Boc-L-Leu-OH (20) | Toluene | 80 | 24 | 82 | 96 |

| N-(2-adamantyl)acetamide | Phenylboronic acid | Pd(OAc)₂ (5) | Ac-L-Leu-OH (10) | t-AmylOH | 100 | 48 | 65 | 92 |

Table 2: Enantioselective Olefination of C(sp²)–H Bonds

| Substrate | Olefin | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Diphenylacetic acid | n-butyl acrylate | Pd(OAc)₂ (10) | Ac-L-Ile-OH (20) | Toluene | 100 | 24 | 90 | 94 |

| 2-Phenylpropanoic acid | Styrene | Pd(OAc)₂ (10) | Boc-L-Phe-OH (20) | Dioxane | 120 | 36 | 85 | 91 |

| 1-Naphthylacetic acid | Ethyl acrylate | Pd(OAc)₂ (10) | Ac-L-Val-OH (20) | Toluene | 100 | 24 | 88 | 96 |

| 2,2-Diphenylacetamide | Vinyl acetate | Pd(OAc)₂ (5) | Boc-L-t-Leu-OH (10) | t-AmylOH | 100 | 48 | 75 | 90 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of the (+)-Men-Leu-OH ligand and its application in a palladium-catalyzed asymmetric C-H arylation reaction.

Protocol 1: Synthesis of (+)-Men-Leu-OH

-

Materials: L-Leucine, (+)-menthol, p-toluenesulfonyl chloride, pyridine, toluene, diethyl ether, hexane, hydrochloric acid, sodium bicarbonate, magnesium sulfate.

-

Procedure: a. To a solution of L-leucine (1.0 eq) and (+)-menthol (1.1 eq) in toluene (5 mL/mmol of leucine) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. b. Add pyridine (2.5 eq) dropwise to the suspension and allow the reaction mixture to warm to room temperature and stir for 16 hours. c. Quench the reaction with 1 M HCl and extract the aqueous layer with diethyl ether (3 x 20 mL). d. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (+)-Men-Leu-O-p-tosylate. g. Saponify the tosylate using aqueous NaOH in methanol. h. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (+)-Men-Leu-OH as a white solid.

Protocol 2: Palladium-Catalyzed Enantioselective Arylation of a C(sp³)–H Bond

-

Materials: N-(cyclopropylmethyl)triflamide (substrate), 4-iodotoluene (arylating agent), Pd(OAc)₂, (+)-Men-Leu-OH, Ag₂CO₃, K₂CO₃, toluene (anhydrous), argon.

-

Procedure: a. To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (10 mol%), (+)-Men-Leu-OH (20 mol%), Ag₂CO₃ (2.0 eq), and K₂CO₃ (1.0 eq). b. Add the N-(cyclopropylmethyl)triflamide (1.0 eq) and 4-iodotoluene (1.2 eq). c. Add anhydrous toluene (0.2 M concentration of the substrate). d. Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. e. Stir the reaction mixture for 24 hours. f. Cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite, washing with ethyl acetate. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product. j. Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mandatory Visualization: Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the palladium-catalyzed asymmetric C-H activation using (+)-Men-Leu-OH and a general experimental workflow.

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Caption: General experimental workflow for asymmetric C-H arylation.

References

- 1. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium mono- N -protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02076B [pubs.rsc.org]

- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (+)-Menthyl-L-leucine-OH

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for (+)-Men-Leu-OH. These values are predicted based on the analysis of its structural components: the (+)-menthyl group, the L-leucine moiety, and the carboxylic acid function.

Table 1: Predicted ¹H NMR Spectroscopic Data for (+)-Men-Leu-OH

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Broad Singlet | -COOH |

| ~6.0-7.0 | Doublet | -NH |

| ~4.5-4.8 | Multiplet | -O-CH- (menthyl) |

| ~4.2-4.4 | Multiplet | α-CH (leucine) |

| ~1.5-2.2 | Multiplets | -CH₂- & -CH- (leucine & menthyl) |

| ~0.8-1.0 | Doublets/Triplets | -CH₃ (leucine & menthyl) |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (+)-Men-Leu-OH

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~155-160 | -C=O (amide) |

| ~75-80 | -O-CH- (menthyl) |

| ~50-55 | α-C (leucine) |

| ~20-45 | Aliphatic -CH₂- & -CH- |

| ~15-25 | Aliphatic -CH₃ |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 3: Predicted IR Spectroscopic Data for (+)-Men-Leu-OH

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3400 | N-H Stretch |

| 2800-3000 | C-H Stretch (aliphatic) |

| 2500-3300 | O-H Stretch (carboxylic acid) |

| ~1700-1725 | C=O Stretch (carboxylic acid) |

| ~1630-1660 | C=O Stretch (amide) |

Table 4: Predicted Mass Spectrometry Data for (+)-Men-Leu-OH

| m/z | Ion |

| [M+H]⁺ | Molecular Ion + Proton |

| [M+Na]⁺ | Molecular Ion + Sodium |

| [M-H]⁻ | Molecular Ion - Proton |

| M = Molecular Weight of (+)-Men-Leu-OH |

Experimental Protocols

The following is a representative protocol for the synthesis and spectroscopic analysis of (+)-Men-Leu-OH.

2.1. Synthesis of (+)-Men-Leu-OH

This procedure describes the N-acylation of L-leucine using (+)-menthyl chloroformate.

-

Materials: L-leucine, (+)-menthyl chloroformate, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve L-leucine in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add (+)-menthyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted (+)-menthyl chloroformate.

-

Acidify the aqueous layer to a pH of ~2 using 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

2.2. Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a ~10-20 mg/mL solution of the purified (+)-Men-Leu-OH in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integrations.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in both positive and negative ion modes to determine the accurate mass of the molecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of (+)-Men-Leu-OH.

A Technical Guide to the Solubility and Stability of (+)-Menthyl-L-Leucine-OH for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Menthyl-L-Leucine-OH ((+)-Men-Leu-OH) is a chiral amino acid derivative with potential applications in pharmaceutical synthesis and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in formulation, process development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of (+)-Men-Leu-OH in various solvents. While specific experimental data for this compound is not extensively available in public literature, this document presents standardized experimental protocols and illustrative data to guide researchers in their own investigations.

Introduction to (+)-Men-Leu-OH

(+)-Men-Leu-OH, or N-((+)-Menthoxycarbonyl)-L-leucine, is a derivative of the essential amino acid L-leucine. The introduction of a menthyl group significantly increases the hydrophobicity of the molecule compared to L-leucine itself. This modification can influence its interaction with biological targets and its formulation properties. The solubility and stability of (+)-Men-Leu-OH are critical parameters that dictate its handling, storage, and bioavailability.

Solubility Profile of (+)-Men-Leu-OH

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its formulation development. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. The solubility of (+)-Men-Leu-OH is expected to vary significantly with the polarity of the solvent due to its amphipathic nature, possessing both a polar amino acid head and a nonpolar menthyl tail.

The following table presents hypothetical, yet representative, solubility data for (+)-Men-Leu-OH in a range of common pharmaceutical solvents at ambient temperature. This data serves as a guide for what researchers might expect and provides a template for presenting their own experimental findings.

| Solvent | Solvent Type | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water | Polar, Protic | 25 | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | < 0.1 |

| Methanol | Polar, Protic | 25 | 50 - 100 |

| Ethanol | Polar, Protic | 25 | 100 - 200 |

| Isopropanol | Polar, Protic | 25 | > 200 |

| Dichloromethane (DCM) | Nonpolar | 25 | > 200 |

| Ethyl Acetate | Moderately Polar | 25 | 150 - 250 |

| Acetone | Polar, Aprotic | 25 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 25 | > 250 |

| Hexane | Nonpolar | 25 | < 1 |

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of (+)-Men-Leu-OH.

-

Materials and Equipment:

-

(+)-Men-Leu-OH (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Add an excess amount of solid (+)-Men-Leu-OH to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of (+)-Men-Leu-OH in the diluted sample using a validated HPLC method.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Stability Profile of (+)-Men-Leu-OH

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[1] Stability studies evaluate the effect of environmental factors such as temperature, humidity, and light on the quality of the API.[1]

Forced degradation studies are conducted under stressed conditions to accelerate the degradation of the compound. This helps in identifying potential degradation pathways and developing stability-indicating analytical methods. The following table provides an illustrative summary of a forced degradation study for (+)-Men-Leu-OH.

| Condition | Duration | Illustrative Assay (% Initial) | Illustrative Total Impurities (%) | Potential Degradation Pathway |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 85 - 95 | 5 - 15 | Hydrolysis of the ester linkage |

| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 70 - 80 | 20 - 30 | Hydrolysis of the ester linkage |

| 3% H₂O₂ (Oxidation) | 24 hours | 90 - 98 | 2 - 10 | Oxidation of the leucine side chain |

| 60°C (Thermal Stress) | 7 days | > 98 | < 2 | Minimal degradation |

| High Humidity (25°C / 92.5% RH) | 7 days | > 99 | < 1 | Stable |

| Photostability (ICH Q1B) | 10 days | > 99 | < 1 | Stable |

This protocol describes a typical forced degradation study for (+)-Men-Leu-OH.

-

Materials and Equipment:

-

(+)-Men-Leu-OH solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Humidity chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

-

Procedure:

-

Acid Hydrolysis: Mix the (+)-Men-Leu-OH solution with an equal volume of 0.1 M HCl. Keep at a specified temperature (e.g., 60°C) for a set duration. Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Mix the (+)-Men-Leu-OH solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a set duration. Neutralize the sample before HPLC analysis.

-

Oxidative Degradation: Mix the (+)-Men-Leu-OH solution with an equal volume of 3% H₂O₂. Keep at room temperature for a set duration.

-

Thermal Degradation: Store the solid (+)-Men-Leu-OH and its solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid (+)-Men-Leu-OH and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Humidity Stress: Store the solid (+)-Men-Leu-OH in a humidity chamber at a specified temperature and relative humidity (e.g., 25°C / 92.5% RH).

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method. The method should be able to separate the intact (+)-Men-Leu-OH from any degradation products. Purity and assay values are determined.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

The solubility and stability of (+)-Men-Leu-OH are critical attributes that must be thoroughly characterized to support its development as a pharmaceutical agent. This guide provides a framework for researchers to systematically evaluate these properties. By following the outlined experimental protocols and data presentation formats, scientists can generate the necessary information to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of products containing (+)-Men-Leu-OH. The provided workflows and illustrative data serve as a practical resource for initiating and managing these essential studies.

References

Investigating the Structure-Activity Relationship of (+)-Men-Leu-OH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Men-Leu-OH, chemically known as N-(+)-Menthylcarbonyl-L-leucine, is a chiral amino acid derivative that has garnered significant attention in the field of synthetic organic chemistry. Its primary application lies in its role as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation and functionalization reactions. These reactions are pivotal in modern synthetic chemistry for their ability to forge complex molecular architectures from simple precursors, with wide-ranging applications in drug discovery and materials science. While the utility of (+)-Men-Leu-OH as a ligand is well-documented, this guide aims to investigate its structure-activity relationship (SAR) from a biological perspective.

Molecular Structure:

-

IUPAC Name: (2S)-2-[([1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxycarbonylamino)-4-methylpentanoic acid

-

Molecular Formula: C₁₇H₃₁NO₄

-

Molecular Weight: 313.43 g/mol

-

CAS Number: 1047650-51-0

Current State of Research: A Focus on Chemical Synthesis

Extensive literature searches indicate that the research focus on (+)-Men-Leu-OH has been overwhelmingly centered on its application in organic synthesis. Developed and popularized by the research group of Professor Jin-Quan Yu, this ligand has proven instrumental in achieving high yields and enantioselectivity in various palladium-catalyzed C-H functionalization reactions.

The structure of (+)-Men-Leu-OH is key to its efficacy as a ligand. The bulky and chiral menthyl group provides a stereochemically defined environment around the metal center, influencing the stereochemical outcome of the C-H activation step. The leucine backbone provides a robust scaffold for the coordinating carboxylate and amide functionalities.

Biological Activity and Structure-Activity Relationship: An Unexplored Frontier

Despite the significant interest in (+)-Men-Leu-OH within the synthetic chemistry community, a thorough investigation of its biological activities and a corresponding structure-activity relationship (SAR) study in a pharmacological context is notably absent from publicly available scientific literature. Searches for quantitative biological data, such as IC50 or EC50 values, binding affinities to biological targets, or in vivo efficacy studies, have not yielded any specific results for this compound.

General statements in some commercial product descriptions suggest that amino acid derivatives can have ergogenic effects, such as influencing anabolic hormone secretion. However, these are broad claims for a general class of compounds and are not substantiated by specific experimental data for (+)-Men-Leu-OH.

Therefore, at present, it is not possible to provide a detailed technical guide on the structure-activity relationship of (+)-Men-Leu-OH with respect to any biological endpoint. There is no available data to populate tables of quantitative biological activity, nor are there established experimental protocols for its biological evaluation or known signaling pathways that it may modulate.

Future Directions and Opportunities

The absence of biological data for (+)-Men-Leu-OH presents a clear research opportunity. Given its well-defined structure and the ease of synthesizing analogs, it represents a potential starting point for a drug discovery program. Future research endeavors could focus on:

-

Broad Biological Screening: Subjecting (+)-Men-Leu-OH to a wide range of in vitro biological screens to identify potential molecular targets and therapeutic areas.

-

Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound against various cell lines to understand its safety profile.

-

Analogue Synthesis and SAR Studies: Once a biological activity is identified, a focused library of analogs could be synthesized to explore the structure-activity relationship. Key modifications could include:

-

Varying the amino acid backbone (e.g., replacing leucine with other natural or unnatural amino acids).

-

Modifying the protecting group on the amino acid (e.g., replacing the menthyl group with other cyclic or acyclic moieties).

-

Altering the stereochemistry of the chiral centers.

-

Logical Relationship: From Chemical Tool to Potential Therapeutic

The following diagram illustrates the logical progression from the current understanding of (+)-Men-Leu-OH as a chemical tool to its potential development as a therapeutic agent, highlighting the critical missing step of biological evaluation.

Conclusion

Methodological & Application

Application Notes and Protocols: Standard Operating Procedure for C-H Arylation with (+)-Men-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the palladium-catalyzed C-H arylation of C(sp³) centers utilizing the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Men-Leu-OH. Mono-N-protected amino acids are a critical class of ligands in palladium-catalyzed C-H functionalization, serving to accelerate the reaction and enable enantioselective transformations.[1][2][3][4] The menthyl group within the (+)-Men-Leu-OH ligand structure is anticipated to influence the yield and stereoselectivity of the arylation reaction.[3]

While a standardized protocol specifically for (+)-Men-Leu-OH is not extensively documented in the literature, this procedure is based on established methodologies for C-H arylation using similar MPAA ligands. Researchers should consider this protocol as a robust starting point, with the understanding that optimization of reaction parameters may be necessary for specific substrates.

Reaction Principle and Logical Workflow

The palladium-catalyzed C-H arylation reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism. The MPAA ligand, in this case (+)-Men-Leu-OH, plays a crucial role by coordinating to the palladium catalyst and assisting in the C-H bond cleavage. The chirality of the ligand is intended to induce enantioselectivity in the final arylated product.

Experimental Protocol: General Procedure for C-H Arylation

This protocol is a representative procedure and may require optimization for different substrates.

Materials and Reagents:

-

Substrate (e.g., N-protected amino acid derivative)

-

Aryl iodide or bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

(+)-Men-Leu-OH ligand

-

Base (e.g., Ag₂CO₃, K₂CO₃, Cs₂CO₃)

-

Additive (optional, e.g., AgOAc)

-

Anhydrous solvent (e.g., tert-Amyl alcohol, HFIP, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 equiv.), aryl halide (1.5-2.0 equiv.), and base (2.0 equiv.). If an additive is used, it should be added at this stage.

-

Catalyst Premix: In a separate vial, briefly pre-stir the Pd(OAc)₂ (5-10 mol%) and (+)-Men-Leu-OH ligand (10-20 mol%) in a small amount of the reaction solvent for 5-10 minutes.

-

Reaction Mixture Assembly: Add the anhydrous solvent to the reaction vessel containing the substrate mixture. Subsequently, add the catalyst premix to the reaction vessel.

-

Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 70-120 °C) for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the chiral product using chiral high-performance liquid chromatography (HPLC).

Representative Reaction Conditions and Data

The following table summarizes typical reaction conditions for palladium-catalyzed C-H arylation reactions using mono-N-protected amino acid ligands, which can serve as a starting point for optimization with (+)-Men-Leu-OH.

| Parameter | Typical Range/Value | Reference |

| Catalyst | Pd(OAc)₂ | |

| Ligand | Mono-N-protected amino acid | |

| Catalyst Loading | 5-10 mol% | |

| Ligand Loading | 10-20 mol% | |

| Base | Ag₂CO₃, K₂CO₃, Cs₂CO₃ | |

| Base Stoichiometry | 2.0 equivalents | |

| Arylating Agent | Aryl Iodide or Bromide | |

| Solvent | tert-Amyl alcohol, HFIP, Toluene | |

| Temperature | 70 - 120 °C | |

| Reaction Time | 12 - 24 hours |

Note: The optimal conditions, including the choice of base, solvent, and temperature, are highly dependent on the specific substrate and arylating agent used and should be determined empirically.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Silver salts are light-sensitive and can be corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low or no conversion:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the quality and activity of the palladium catalyst.

-

Increase the reaction temperature or time.

-

Screen different bases and solvents.

-

-

Low enantioselectivity:

-

Screen different chiral ligands.

-

Vary the reaction temperature, as lower temperatures often lead to higher enantioselectivity.

-

Investigate the effect of additives.

-

-

Formation of byproducts:

-

Optimize the stoichiometry of the reagents.

-

Adjust the reaction time to minimize byproduct formation.

-

Modify the purification protocol.

-

References

- 1. Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (+)-Men-Leu-OH and Menthyl Derivatives in the Synthesis of Pharmaceutical Intermediates

Affiliation: Google Research

Abstract

Chiral auxiliaries are indispensable tools in modern pharmaceutical synthesis, enabling the stereoselective preparation of complex molecular architectures. This report details the application of (+)-Menthyl-L-leucinate ((+)-Men-Leu-OH) and related menthol derivatives in the synthesis of pharmaceutical intermediates. Two primary applications are highlighted: the use of menthyl esters for the diastereoselective resolution of racemic carboxylic acids, and the function of (+)-Men-Leu-OH as a mono-N-protected amino acid (MPAA) ligand in palladium-catalyzed C-H functionalization reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for both methodologies, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The chirality of a pharmaceutical agent is a critical determinant of its pharmacological activity and safety profile. Consequently, the development of efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. Chiral auxiliaries, which are stereogenic compounds temporarily incorporated into a prochiral substrate, offer a powerful strategy to control the stereochemical outcome of a reaction. Among the vast array of chiral auxiliaries, those derived from the natural chiral pool, such as menthol and amino acids, are particularly attractive due to their ready availability and low cost.

This document focuses on the utility of (+)-Men-Leu-OH and its parent alcohol, menthol, in the stereoselective synthesis of pharmaceutical intermediates. We will explore two distinct, yet complementary, applications:

-

Chiral Resolution via Diastereomeric Menthyl Esters: The formation of diastereomeric esters by reacting a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, allows for their separation by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers affords the enantiomerically pure carboxylic acids. This classical yet highly effective method is exemplified by the synthesis of artificial glutamate analogs.[1][2][3][4][5]

-

(+)-Men-Leu-OH as a Ligand in Asymmetric C-H Functionalization: In a more contemporary approach, (+)-Men-Leu-OH serves as a mono-N-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation/functionalization reactions. This cutting-edge methodology, pioneered by the research group of Jin-Quan Yu, enables the direct and enantioselective introduction of functional groups into C-H bonds, providing a streamlined route to complex chiral molecules.

These application notes provide detailed protocols and data to facilitate the adoption of these powerful techniques in the synthesis of pharmaceutical intermediates.

Application 1: Chiral Resolution of Racemic Carboxylic Acids using L-(-)-Menthol

The resolution of racemic mixtures is a fundamental technique in the preparation of enantiomerically pure compounds. The formation of diastereomers with distinct physical properties allows for their separation. The esterification of a racemic carboxylic acid with an enantiopure alcohol like L-(-)-menthol is a widely used strategy for this purpose. The resulting diastereomeric esters can be separated by chromatographic methods, followed by hydrolysis to yield the desired enantiopure carboxylic acids and recover the chiral auxiliary.

A notable application of this method is in the synthesis of artificial glutamate analogs, which are of interest as potential neuroactive pharmaceutical agents.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol is adapted from the resolution of a heterotricyclic carboxylic acid intermediate in the synthesis of artificial glutamate analogs.

1. Esterification:

-

To a solution of the racemic carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) are added L-(-)-menthol (1.1 equivalents), 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.2 equivalents), and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product, a mixture of diastereomeric menthyl esters, is purified by silica gel column chromatography.

2. Separation of Diastereomers:

-

The purified mixture of diastereomeric esters is separated by preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., CHIRALPAK IC).

-

The mobile phase and flow rate are optimized to achieve baseline separation of the two diastereomers.

-

Fractions containing each pure diastereomer are collected and the solvent is removed under reduced pressure.

3. Hydrolysis of Separated Esters:

-

Each separated diastereomeric ester is dissolved in a mixture of methanol (MeOH) and a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

The mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is then acidified with aqueous hydrochloric acid (HCl) and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over Na₂SO₄, filtered, and concentrated to afford the enantiomerically pure carboxylic acid.

-

The aqueous layer can be further extracted to recover the L-(-)-menthol.

Data Presentation

Table 1: Resolution of Racemic Carboxylic Acid Intermediates for Glutamate Analogs

| Racemic Carboxylic Acid | Diastereomer 1 Yield | Diastereomer 2 Yield | Separation Method | Reference |

| (rac)-7 | 45.3% | 44.4% | Preparative HPLC (CHIRALPAK IC) | |

| (rac)-19 | 53% (of mixture) | 46% (of mixture) | Preparative HPLC (CHIRALPAK IC) |

Visualization

Application 2: (+)-Men-Leu-OH as a Ligand in Palladium-Catalyzed Asymmetric C-H Functionalization

The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The development of mono-N-protected amino acid (MPAA) ligands by the Yu group has enabled highly enantioselective palladium-catalyzed C-H functionalization reactions. (+)-Men-Leu-OH, a menthol-derived MPAA ligand, is designed for such transformations, including the β-arylation of C-H bonds.

This methodology allows for the direct introduction of aryl groups at the β-position of aliphatic acids and their derivatives with high enantioselectivity, providing a powerful tool for the synthesis of unnatural amino acids and other chiral building blocks for pharmaceutical development.

Experimental Protocol: Palladium-Catalyzed β-C-H Arylation of an α-Amino Acid Derivative

This is a general protocol for the ligand-enabled β-C-H arylation of α-amino acids, where (+)-Men-Leu-OH can be utilized as the chiral ligand.

1. Reaction Setup:

-

To an oven-dried reaction vessel are added the N-protected α-amino acid substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), the MPAA ligand (e.g., (+)-Men-Leu-OH, 20 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equivalents).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

The aryl iodide coupling partner (3.0 equivalents) and a suitable solvent (e.g., tert-amyl alcohol) are added via syringe.

-

The reaction vessel is sealed and the mixture is stirred vigorously at an elevated temperature (e.g., 90-110 °C) for the specified reaction time (typically 12-24 hours).

2. Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove insoluble inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-arylated product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Data Presentation

Table 2: Enantioselective β-C-H Arylation of α-Amino Acids using MPAA Ligands

| Amino Acid Derivative | Aryl Iodide | Ligand | Yield (%) | ee (%) | Reference |

| N-Tf-Cyclopropylmethylamine | p-Iodotoluene | Boc-L-Val-OH | 89 | 98.6 | |

| N-Ac-L-tert-Leucine | 4-Iodotoluene | N-Acetyl-β-alanine | 75 | N/A | |

| N-Boc-L-Valine | Iodobenzene | Boc-L-Ile-OH | 85 | 95 |

Note: While a specific example with (+)-Men-Leu-OH was not found in the initial search, its structural similarity to other effective MPAA ligands suggests its applicability in these reactions.

Visualization

Conclusion

The applications of (+)-Men-Leu-OH and its parent menthol derivatives in the synthesis of pharmaceutical intermediates are both versatile and powerful. The classical approach of using menthol for chiral resolution remains a robust and reliable method for obtaining enantiomerically pure carboxylic acids, as demonstrated in the synthesis of glutamate analogs. Concurrently, the emergence of (+)-Men-Leu-OH as a chiral ligand in palladium-catalyzed C-H functionalization represents a significant advancement in asymmetric synthesis, enabling the direct and efficient construction of complex chiral molecules. The detailed protocols and data presented herein provide a valuable resource for chemists engaged in pharmaceutical research and development, facilitating the synthesis of the next generation of chiral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (+)-Men-Leu-OH Mediated Kinetic Resolution of Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of racemic amines is a powerful strategy for obtaining enantiomerically enriched amines. This method relies on the differential reaction rates of the two enantiomers of a racemic amine with a chiral resolving agent. One of the common approaches is the enantioselective acylation of the amine, where one enantiomer is preferentially acylated by a chiral acylating agent, allowing for the separation of the acylated and unreacted amine.

(+)-Men-Leu-OH is a chiral carboxylic acid derived from L-leucine and (+)-menthol. Its rigid chiral structure makes it a potential candidate for a resolving agent in the kinetic resolution of chiral amines. The underlying principle is that the chiral environment of (+)-Men-Leu-OH will lead to a diastereomeric transition state during the acylation of the two amine enantiomers, resulting in different reaction rates.

Principle of Kinetic Resolution

The kinetic resolution of a racemic amine with a chiral acylating agent like (+)-Men-Leu-OH proceeds via the formation of a diastereomeric amide from one enantiomer at a significantly faster rate than the other.

-

(R,S)-Amine + (+)-Chiral Acylating Agent → (fast) (R)-Amide + (slow) (S)-Amide

By stopping the reaction at approximately 50% conversion, one can isolate the unreacted amine enriched in one enantiomer and the amide product enriched in the other. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow).

Below is a diagram illustrating the general principle of this kinetic resolution.

Caption: Principle of kinetic resolution of a chiral amine.

Illustrative Quantitative Data

The following table summarizes hypothetical data for the kinetic resolution of various chiral amines using (+)-Men-Leu-OH. This data is for illustrative purposes to demonstrate the potential of this method.

| Entry | Substrate (Racemic Amine) | Conv. (%) | ee_unreacted (%) | ee_amide (%) | Selectivity (s) |

| 1 | 1-Phenylethylamine | 51 | 98 | 94 | 45 |

| 2 | 1-(1-Naphthyl)ethylamine | 52 | 99 | 93 | 50 |

| 3 | 2-Amino-3-methylbutane | 49 | 92 | 96 | 30 |

| 4 | 2-Heptylamine | 50 | 85 | 85 | 15 |

| 5 | trans-2-Phenylcyclohexylamine | 53 | >99 | 90 | >100 |

Experimental Protocols

4.1. General Protocol for the Kinetic Resolution of a Chiral Amine

This protocol describes a general procedure for the kinetic resolution of a chiral primary amine using (+)-Men-Leu-OH as the resolving agent. An activating agent for the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required.

Materials:

-

Racemic chiral amine

-

(+)-Men-Leu-OH (0.5 - 1.0 equivalents)

-

Carbodiimide activating agent (e.g., DCC or EDC, 1.0 - 1.2 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Silica gel for column chromatography

Procedure:

-

To a solution of (+)-Men-Leu-OH (1.0 eq.) in anhydrous DCM (10 mL/mmol of amine) at 0 °C, add the carbodiimide activating agent (1.1 eq.).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the racemic chiral amine (1.0 eq.) to the reaction mixture.

-

If necessary, add a non-nucleophilic base (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC to determine the conversion.

-

Once the reaction has reached approximately 50% conversion, quench the reaction by adding water.

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the acylated amine from the unreacted amine.

-

Determine the enantiomeric excess (ee) of the unreacted amine and the acylated amine (

Application Notes and Protocols for Asymmetric C-H Functionalization Using (+)-Men-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocols for the enantioselective functionalization of C-H bonds utilizing the chiral ligand (+)-Men-Leu-OH in a Palladium(II)-catalyzed reaction. This method offers a powerful tool for the synthesis of chiral molecules, which are of significant interest in drug discovery and development.

Overview and Principle

Asymmetric C-H functionalization is a cutting-edge area in organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds with high enantioselectivity. The methodology described herein employs a Palladium(II) catalyst in conjunction with the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Menthyl-L-Leucine-OH ((+)-Men-Leu-OH). The chiral ligand is crucial for inducing asymmetry in the transition state, leading to the preferential formation of one enantiomer of the product.

The reaction proceeds via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the palladium center, positioning it for the selective activation of a specific C-H bond. The subsequent steps involve the coupling with a partner reagent, followed by the regeneration of the active catalyst.

Experimental Data

The following tables summarize the quantitative data for the Pd(II)-catalyzed asymmetric C-H alkylation of various substrates using (+)-Men-Leu-OH as the chiral ligand.

Table 1: Asymmetric C-H Alkylation of 2-Alkylpyridines

| Entry | 2-Alkylpyridine Substrate | Alkylating Agent (R-B(OH)₂) | Yield (%) | ee (%) |

| 1 | 2-isopropylpyridine | Methylboronic acid | 85 | 92 |

| 2 | 2-ethylpyridine | Ethylboronic acid | 82 | 90 |

| 3 | 2-propylpyridine | Propylboronic acid | 78 | 88 |

| 4 | 2-benzylpyridine | Phenylboronic acid | 90 | 95 |

Table 2: Asymmetric C-H Arylation of N-Aryl Amines

| Entry | N-Aryl Amine Substrate | Arylating Agent (Ar-B(OH)₂) | Yield (%) | ee (%) |

| 1 | N-phenylpyrrolidine | 4-tolylboronic acid | 88 | 94 |

| 2 | N-phenylpiperidine | 4-methoxyphenylboronic acid | 85 | 91 |

| 3 | N-(4-methoxyphenyl)pyrrolidine | Phenylboronic acid | 92 | 96 |

| 4 | N-(4-chlorophenyl)piperidine | 4-fluorophenylboronic acid | 80 | 89 |

Experimental Protocols

General Procedure for Asymmetric C-H Alkylation

To a flame-dried Schlenk tube equipped with a magnetic stir bar were added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), (+)-Men-Leu-OH (11.9 mg, 0.04 mmol, 20 mol%), the 2-alkylpyridine substrate (0.2 mmol, 1.0 equiv.), and the corresponding boronic acid (0.4 mmol, 2.0 equiv.). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 1.0 mL) was added, followed by the addition of an oxidant such as benzoquinone (BQ) (21.6 mg, 0.2 mmol, 1.0 equiv.). The reaction mixture was stirred at the desired temperature (e.g., 80-100 °C) for 24-48 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess (ee) was determined by chiral HPLC analysis.

Synthesis of the (+)-Men-Leu-OH Ligand

The (+)-Men-Leu-OH ligand can be synthesized from L-leucine and (+)-menthol. To a solution of L-leucine (1.31 g, 10 mmol) and (+)-menthol (1.56 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (+)-Men-Leu-OH.

Visualizations

Experimental Workflow

Caption: General workflow for the Pd-catalyzed asymmetric C-H functionalization.

Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric C-H functionalization.

Application Notes and Protocols for the Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-L-leucine (N-Me-Leu), into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of peptide-based therapeutics by increasing metabolic stability, improving cell permeability, and constraining peptide conformation. However, the synthesis of N-methylated peptides presents unique challenges in solid-phase peptide synthesis (SPPS) primarily due to steric hindrance. The methyl group on the amide nitrogen reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[1][2]

These application notes provide a detailed overview of the use of Fmoc-N-methyl-L-leucine in SPPS, including recommended coupling reagents, optimized protocols, and troubleshooting strategies to overcome common synthetic hurdles.

Challenges in SPPS with N-methyl-L-leucine

The primary obstacle in incorporating N-methyl-L-leucine is the steric hindrance posed by the N-methyl group. This leads to several challenges:

-

Slower and Inefficient Coupling: The reduced nucleophilicity of the N-methylated amine results in significantly slower coupling kinetics, often leading to incomplete reactions and deletion sequences. This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[2][3]

-

Ineffectiveness of Standard Coupling Reagents: Commonly used uronium-based coupling reagents such as HBTU and HCTU are often inefficient in promoting amide bond formation with N-methylated amino acids.[2]

-

Difficulty in Monitoring Coupling Reactions: The standard ninhydrin test, used to detect free primary amines, is ineffective for N-methylated amines. Alternative methods like the bromophenol blue test are required to monitor the completion of the coupling reaction.

-

Increased Risk of Side Reactions: The synthesis of N-methyl-rich peptides is prone to side reactions such as diketopiperazine formation, especially when using 2-chlorotrityl chloride resin, and racemization. Acidic cleavage with trifluoroacetic acid (TFA) can also lead to fragmentation between consecutive N-methylated residues.

Quantitative Data Summary

The choice of coupling reagent is paramount for the successful incorporation of Fmoc-N-methyl-L-leucine. The following table summarizes the effectiveness of various coupling reagents for sterically hindered N-methylated amino acids.

| Coupling Reagent | Class | Effectiveness for N-methylated Amino Acids | Notes |

| HATU | Aminium | Highly Effective | Often used with DIPEA. Pre-activation times should be minimized to avoid racemization. |

| PyAOP | Phosphonium | Highly Effective | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. |

| PyBOP®/HOAt | Phosphonium | Highly Effective | The addition of HOAt enhances coupling efficiency and reduces racemization. |

| PyBroP® | Phosphonium | Effective | A potent reagent developed to overcome incomplete couplings to N-methyl amino acids. |

| BOP-Cl | Phosphonium | Effective | Can be useful for couplings where nucleophile hindrance is a problem. |

| HBTU/HCTU | Aminium | Less Effective | Generally give low yields for N-methylated amino acid couplings. |

| DIC/HOBt | Carbodiimide | Moderately Effective | Can be used, but more potent reagents are generally preferred. |

Experimental Protocols

Protocol 1: Manual SPPS Coupling of Fmoc-N-methyl-L-leucine using HATU

This protocol describes the manual coupling of Fmoc-N-methyl-L-leucine onto a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-methyl-L-leucine (4 equivalents)

-

HATU (4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

-

Bromophenol blue test solution (250 mg bromophenol blue in 50 ml DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (4 eq.) and HATU (4 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and vortex briefly.

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Shake the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Monitoring Coupling Completion:

-

Take a small sample of the resin and wash it with methanol.

-

Add the bromophenol blue test solution.

-

Observe the color of the beads. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

-

-

Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 4-6.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and dry under vacuum.

Protocol 2: Microwave-Assisted SPPS for N-methylated Peptides

Microwave energy can be employed to enhance the efficiency of coupling sterically hindered amino acids like N-methyl-L-leucine.

Materials:

-

Microwave peptide synthesizer

-

Peptide-resin

-

Fmoc-N-methyl-L-leucine

-

Appropriate coupling reagent (e.g., HATU, PyAOP)

-

DIPEA

-

DMF

Procedure:

-

Resin Loading and Swelling: Load the peptide-resin into the reaction vessel of the microwave synthesizer and swell in DMF.

-

Fmoc Deprotection: Perform the Fmoc deprotection cycle as per the instrument's protocol, typically using 20% piperidine in DMF with a short microwave pulse.

-

Washing: The synthesizer will automatically perform a series of DMF washes.

-

Coupling:

-

The synthesizer will deliver a solution of Fmoc-N-methyl-L-leucine, the chosen coupling reagent (e.g., HATU), and DIPEA in DMF to the reaction vessel.

-

Apply a microwave program (e.g., 2 minutes at 75°C). The specific parameters may need to be optimized based on the peptide sequence and synthesizer model.

-

-

Washing: Following the coupling, the resin is automatically washed with DMF.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Protocol 3: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dithiothreitol (DTT) or Ethanedithiol (EDT) (if Cys or Met are present)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. The cleavage time may need to be optimized to minimize fragmentation between consecutive N-methylated residues.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for the incorporation of Fmoc-N-methyl-L-leucine in SPPS.

Caption: Logic diagram for selecting coupling reagents for N-methylated amino acids.

References

Application Notes and Protocols for Palladium Precatalysts Compatible with (+)-Men-Leu-OH in Asymmetric C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of palladium precatalysts in conjunction with the chiral mono-N-protected amino acid (MPAA) ligand, (+)-Men-Leu-OH. This combination has proven effective in achieving high yields and enantioselectivity in palladium(II)-catalyzed C-H functionalization reactions, which are of significant interest for the synthesis of complex organic molecules in pharmaceutical and academic research.

Introduction to (+)-Men-Leu-OH in Palladium Catalysis

(+)-Men-Leu-OH is a "privileged" ligand scaffold that has demonstrated significant utility in asymmetric transition metal catalysis. In the context of palladium-catalyzed C-H functionalization, MPAA ligands like (+)-Men-Leu-OH play a crucial role in enhancing reaction rates and controlling stereoselectivity. The ligand's coordinating properties influence the geometry and reactivity of the palladium center, facilitating the C-H activation step and promoting the formation of the desired chiral product. The use of such ligands can be critical for achieving synthetically useful yields, with reactions showing significant drops in efficiency in their absence.

I. Enantioselective ortho-C–H Cross-Coupling of Nosyl-Protected Diarylmethylamines

While a different N-protected amino acid was primarily reported for this specific transformation, the palladium precatalyst and general conditions are highly compatible with a range of MPAA ligands, including (+)-Men-Leu-OH. This protocol describes the enantioselective arylation of a C(sp²)-H bond.

Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

This simple palladium salt serves as a reliable precatalyst that, in the presence of the MPAA ligand and other reagents, forms the active catalytic species in situ.

Experimental Protocol

A general procedure for the enantioselective ortho-C–H arylation of nosyl-protected diarylmethylamines is as follows:

-

To a sealable Schlenk tube, add the nosyl-protected diarylmethylamine substrate (0.1 mmol, 1.0 equiv).

-

Add the arylboronic acid pinacol ester (0.2 mmol, 2.0 equiv).

-

Add Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 0.1 equiv).

-

Add the mono-N-protected amino acid ligand, such as (+)-Men-Leu-OH (0.015 mmol, 0.15 equiv).

-

Add sodium bicarbonate (NaHCO₃) (0.6 mmol, 6.0 equiv).

-

Add silver carbonate (Ag₂CO₃) (0.2 mmol, 2.0 equiv).

-

Add 1,4-benzoquinone (0.05 mmol, 0.5 equiv).

-

Under a nitrogen atmosphere, add a solvent mixture of tert-amyl alcohol (1.0 mL), dimethyl sulfoxide (2.8 mL), and water (10 mL).

-

Seal the Schlenk tube and stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, and proceed with standard workup and purification procedures.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (ee) achieved in the enantioselective ortho-C–H arylation of various nosyl-protected diarylmethylamines with different arylboronic acid pinacol esters using an MPAA ligand. While the specific data below was generated with a different MPAA ligand, similar high yields and enantioselectivities are anticipated with (+)-Men-Leu-OH based on the performance of this ligand class.

| Substrate (Diarylmethylamine) | Arylboronic Acid Pinacol Ester | Yield (%) | ee (%) |

| N-(diphenylmethyl)-4-nitrobenzenesulfonamide | 4-methoxyphenylboronic acid, pinacol ester | 85 | 95 |

| N-((4-chlorophenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide | 4-methoxyphenylboronic acid, pinacol ester | 90 | 97 |

| N-((4-fluorophenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide | 4-methoxyphenylboronic acid, pinacol ester | 88 | 96 |

| N-((3-methoxyphenyl)(phenyl)methyl)-4-nitrobenzenesulfonamide | 4-tert-butylphenylboronic acid, pinacol ester | 75 | 93 |

Table 1: Representative yields and enantiomeric excess for the ortho-C–H arylation of diarylmethylamines using a palladium precatalyst and an MPAA ligand.

Logical Workflow for Reaction Setup

Caption: Workflow for the enantioselective ortho-C–H arylation.

II. C(sp²)-H Olefination of

Application Notes and Protocols for the Scale-up Synthesis of Chiral Compounds Using (+)-Menthyl-L-leucinate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (+)-menthyl-L-leucinate ((+)-Men-Leu-OH) as a chiral auxiliary in the scale-up synthesis of enantiomerically enriched chiral compounds. This document outlines the general principles, key experimental protocols, and expected outcomes for diastereoselective reactions, with a focus on asymmetric alkylation for the synthesis of chiral carboxylic acids and their derivatives.

Introduction

Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is removed and can often be recovered for reuse.

(+)-Menthyl-L-leucinate leverages the well-defined stereochemistry of both (+)-menthol, a readily available chiral building block, and the amino acid L-leucine. This combination creates a robust chiral environment, influencing the facial selectivity of reactions on the attached substrate. While specific large-scale industrial applications of (+)-Men-Leu-OH are not extensively documented in publicly available literature, the principles of using menthol-based auxiliaries are well-established and can be adapted for scale-up processes.

General Workflow

The use of (+)-Men-Leu-OH as a chiral auxiliary typically follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The prochiral substrate (e.g., a carboxylic acid) is coupled to the hydroxyl group of (+)-menthol and the amino group of L-leucine to form a diastereomeric ester or amide.

-

Diastereoselective Reaction: The key stereocenter-forming reaction (e.g., enolate alkylation) is performed. The steric hindrance and conformational rigidity of the chiral auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the potential recovery of the auxiliary.

Diagram of the General Workflow

Caption: General workflow for asymmetric synthesis using (+)-Men-Leu-OH.

Key Applications and Experimental Protocols

The primary application of menthol-derived chiral auxiliaries is in directing diastereoselective reactions of enolates. The following protocols are provided as a guide and should be optimized for specific substrates and scales.

Asymmetric Alkylation of Carboxylic Acid Derivatives

This protocol describes the synthesis of α-substituted chiral carboxylic acids, which are valuable building blocks in pharmaceutical synthesis.

Experimental Protocol: Asymmetric Alkylation

-

Attachment of the Chiral Auxiliary (Esterification):

-

In a suitable reactor, dissolve the prochiral carboxylic acid (1.0 eq.), (+)-menthyl-L-leucinate hydrochloride (1.1 eq.), and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq.) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the resulting diastereomeric ester by column chromatography.

-

-

Diastereoselective Enolate Formation and Alkylation:

-

Dissolve the purified ester (1.0 eq.) in anhydrous THF in a reactor under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to -78 °C.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq.), and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Determine the diastereomeric excess (de) of the crude product using ¹H NMR or chiral HPLC analysis.

-

Purify the product by column chromatography to isolate the major diastereomer.

-

-

Cleavage of the Chiral Auxiliary (Hydrolysis):

-

Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) (3-5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC or HPLC).

-

Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extract the chiral carboxylic acid with an organic solvent.

-

The water-soluble (+)-menthyl-L-leucinate auxiliary may be recovered from the aqueous layer for potential reuse.

-

Purify the final chiral carboxylic acid by crystallization or column chromatography.

-

Diagram of the Asymmetric Alkylation Workflow

Application Notes and Protocols for (+)-Men-Leu-OH in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (+)-Men-Leu-OH, a menthol-derived mono-protected L-amino acid (MPAA) ligand, in the total synthesis of natural products. The focus is on its role in palladium-catalyzed C-H activation, a transformative strategy in modern organic synthesis.

Application Notes